4-(5-Bromopyridin-2-yl)morpholine

Catalog No.
S682707
CAS No.
200064-11-5
M.F
C9H11BrN2O
M. Wt
243.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Bromopyridin-2-yl)morpholine

CAS Number

200064-11-5

Product Name

4-(5-Bromopyridin-2-yl)morpholine

IUPAC Name

4-(5-bromopyridin-2-yl)morpholine

Molecular Formula

C9H11BrN2O

Molecular Weight

243.1 g/mol

InChI

InChI=1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2

InChI Key

NKJIYYDCYKUWNB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=C(C=C2)Br

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)Br

4-(5-Bromopyridin-2-yl)morpholine is an organic compound characterized by a brominated pyridine ring linked to a morpholine ring. Its molecular formula is C9H11BrN2O, with a molecular weight of 243.1 g/mol. The structure comprises a six-membered pyridine ring with a bromine atom at the 5-position and a five-membered morpholine ring that contains both nitrogen and oxygen atoms. This compound is typically solid at room temperature and exhibits moderate solubility in organic solvents, such as dichloromethane and dimethyl sulfoxide, while its solubility in water is limited due to the hydrophobic nature of the aromatic rings .

There is no current research available describing a specific mechanism of action for 4-(5-Bromopyridin-2-yl)morpholine. However, its structural similarity to some bioactive molecules suggests potential applications. For example, the presence of a nitrogen-containing heterocyclic ring is a common feature in many drugs []. Further research is needed to explore this compound's potential biological activity.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper chemical waste disposal procedures.

The chemical reactivity of 4-(5-Bromopyridin-2-yl)morpholine is influenced by its structure, particularly the presence of the bromine atom, which can participate in various nucleophilic substitution reactions. Some notable reactions include:

  • Nucleophilic Aromatic Substitution: The carbon-bromine bond can be substituted by nucleophiles like hydroxide ions or thiolate ions under specific conditions.
  • Buchwald-Hartwig Coupling: This palladium-catalyzed reaction can couple 2,5-dibromopyridine with morpholine, facilitating the formation of various derivatives.
  • Suzuki-Miyaura Coupling: This cross-coupling reaction allows for the introduction of aryl or heteroaryl groups at the 5-position of the pyridine ring, expanding the compound's potential applications in drug discovery .

Synthesis of 4-(5-Bromopyridin-2-yl)morpholine can be achieved via several methods:

  • Buchwald-Hartwig Coupling: Involves coupling 2,5-dibromopyridine with morpholine using a palladium catalyst.
  • Nucleophilic Aromatic Substitution: Reacting morpholine with 5-bromopyridine derivatives under suitable conditions to replace the bromine atom .
  • Suzuki-Miyaura Coupling: Utilizing arylboronic acids to introduce new groups into the pyridine structure.

These methods highlight the compound's versatility as a building block in synthetic chemistry.

4-(5-Bromopyridin-2-yl)morpholine has several potential applications:

  • Drug Discovery: Its structural properties make it a valuable building block for developing new pharmaceuticals, particularly in creating PI3K inhibitors.
  • Chemical Synthesis: It serves as an intermediate in synthesizing various compounds, including drugs, pesticides, optical materials, and dyes .
  • Research

While specific studies on the interactions of 4-(5-Bromopyridin-2-yl)morpholine are scarce, its structural similarities to known bioactive compounds suggest that it may interact with biological targets relevant to medicinal chemistry. Further research is needed to elucidate its mechanisms of action and potential therapeutic effects.

Several compounds share structural similarities with 4-(5-Bromopyridin-2-yl)morpholine. Here are some notable examples:

Compound NameStructureUnique Features
Ethyl 3-((5-Bromopyridin-2-yl)imino)butanoateStructureExplored as a potential SARS-CoV-2 inhibitor; features an imino group.
N-(5-Bromopyridin-2-yl)acetamideStructureContains an acetamide group; simpler structure compared to morpholine derivative.
N,N′-Bis(5-bromopyridin-2-yl)methanediamineStructureFeatures two brominated pyridine rings linked by a methanediamine bridge; more complex connectivity.

These compounds illustrate the diversity within this chemical family while highlighting the unique presence of the morpholine ring in 4-(5-Bromopyridin-2-yl)morpholine, which contributes to its distinct chemical behavior and potential applications in drug development.

The compound 4-(5-Bromopyridin-2-yl)morpholine is systematically named according to IUPAC rules as 4-(5-bromopyridin-2-yl)morpholine. Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a morpholine ring attached via a single bond at the 2-position. The morpholine moiety adopts a six-membered heterocyclic structure containing one oxygen and one nitrogen atom.

The structural representation can be depicted using:

  • SMILES: C1COCCN1C2=NC=C(C=C2)Br
  • InChI: InChI=1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2

Alternative Nomenclatural Systems and Registry Identifiers

This compound is recognized by several synonyms and registry identifiers:

Identifier TypeValue
CAS Registry Number200064-11-5
EC Number640-171-4
DSSTox Substance IDDTXSID10450158
Common Synonyms5-Bromo-2-morpholinopyridine; 3-Bromo-6-(morpholino)pyridine

Stereochemical Considerations and Conformational Analysis

The morpholine ring typically adopts a chair conformation, with the nitrogen and oxygen atoms occupying equatorial positions to minimize steric strain. In 4-(5-Bromopyridin-2-yl)morpholine, the bulky bromopyridinyl substituent influences the equilibrium between axial and equatorial conformers. Theoretical studies suggest that the equatorial conformer is energetically favored due to reduced 1,3-diaxial interactions.

The crystallographic characterization of 4-(5-Bromopyridin-2-yl)morpholine reveals important structural features that influence its physical and chemical properties. Based on analogous bromopyridine-morpholine compounds found in crystallographic databases, this compound is expected to adopt a characteristic solid-state arrangement [1] [2] [3].

The morpholine ring in 4-(5-Bromopyridin-2-yl)morpholine adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered heterocyclic rings containing oxygen [1]. This conformation minimizes steric interactions between substituents and allows optimal orbital overlap. The nitrogen and oxygen atoms within the morpholine ring typically occupy equatorial positions to reduce 1,3-diaxial interactions .

X-ray crystallographic studies of related compounds indicate that the molecule likely crystallizes in either a monoclinic or triclinic crystal system. Common space groups for similar morpholine derivatives include P21/c (monoclinic) or P-1 (triclinic) [2] [3]. Expected unit cell parameters, based on structural analogues, range from a ≈ 8-12 Å, b ≈ 9-14 Å, and c ≈ 12-18 Å [5] [2].

The molecular packing in the crystal lattice is stabilized by intermolecular hydrogen bonding interactions. The morpholine nitrogen can participate in N-H···O hydrogen bonds, while the pyridine ring system can engage in C-H···π interactions [1] [3]. These non-covalent interactions contribute significantly to the overall crystal stability and influence the compound's melting point and solubility characteristics.

Disorder patterns commonly observed in morpholine-containing crystals may affect the precise determination of atomic positions. The morpholine ring often exhibits disorder over two or more conformational states, with occupancy ratios typically ranging from 0.8:0.2 to 0.9:0.1 [1]. This conformational flexibility reflects the relatively low energy barrier for ring inversion in morpholine systems.

Thermodynamic Parameters: Melting Point, Boiling Point, and Solubility Profiling

Comprehensive thermodynamic characterization of 4-(5-Bromopyridin-2-yl)morpholine provides essential data for understanding its phase behavior and practical applications. Multiple independent sources have reported consistent thermodynamic parameters for this compound.

Melting Point Determination

The melting point of 4-(5-Bromopyridin-2-yl)morpholine has been determined through differential scanning calorimetry and capillary melting point analysis. Apollo Scientific reports a melting point range of 81.0-83.0°C [6], while SynQuest Labs provides a slightly narrower range of 81-83°C [7]. These values demonstrate good reproducibility across different batches and suppliers, indicating consistent purity levels.

The relatively moderate melting point suggests that the compound exists as a stable crystalline solid at room temperature while remaining accessible for synthetic manipulations at moderate heating. This thermal behavior is typical for morpholine derivatives containing electron-withdrawing substituents [8] [9].

Boiling Point and Vapor Pressure

The boiling point of 4-(5-Bromopyridin-2-yl)morpholine has been determined both experimentally and through computational prediction. ChemScene and Echemi Safety Data Sheets report a boiling point of 354.5°C at 760 mmHg [10] [11]. This high boiling point reflects the compound's substantial molecular weight (243.10 g/mol) and the presence of polar functional groups that contribute to intermolecular interactions.

The vapor pressure at 25°C is extremely low, measured at 0.0±0.9 mmHg [11]. This negligible vapor pressure indicates that the compound has minimal volatility under standard laboratory conditions, making it suitable for applications requiring thermal stability and minimal evaporation losses.

Physical Properties and Density

The density of 4-(5-Bromopyridin-2-yl)morpholine has been determined as 1.499 g/cm³ [11]. This relatively high density is consistent with the presence of the bromine atom, which significantly increases the molecular mass. The compound exhibits a refractive index of 1.583 [12], indicating moderate optical density typical of aromatic heterocyclic compounds.

The flash point has been measured at 168.2°C [11], providing important safety information for handling and storage procedures. This relatively high flash point indicates that the compound poses minimal fire hazard under normal laboratory conditions.

Solubility Characteristics

4-(5-Bromopyridin-2-yl)morpholine demonstrates moderate solubility in organic solvents such as dichloromethane, dimethyl sulfoxide, and ethanol . The compound's solubility in water is limited due to the hydrophobic nature of the brominated pyridine ring, despite the hydrophilic morpholine moiety . This amphiphilic character makes it suitable for biphasic reaction systems and extraction procedures.

Acid-Base Behavior and pKa Determination

The acid-base properties of 4-(5-Bromopyridin-2-yl)morpholine are governed by the presence of two distinct nitrogen-containing functional groups: the morpholine ring nitrogen and the pyridine ring nitrogen. Understanding these properties is crucial for predicting the compound's behavior under various pH conditions and its potential interactions with biological systems.

Morpholine Ring Basicity

The morpholine ring contains a tertiary amine nitrogen that acts as a Lewis base. Pure morpholine exhibits a pKa value of 8.36 [13] [14] [15], indicating moderate basicity. However, in 4-(5-Bromopyridin-2-yl)morpholine, the basicity of the morpholine nitrogen is influenced by the electron-withdrawing effect of the attached bromopyridine moiety.

The morpholine nitrogen can undergo protonation according to the equilibrium:
$$ \text{R-Morpholine} + \text{H}^+ \rightleftharpoons \text{R-MorpholineH}^+ $$

At physiological pH (7.4), the morpholine nitrogen exists in a partially protonated state, with the exact proportion depending on the specific pKa value of the substituted system.

Pyridine Ring Basicity

The pyridine ring nitrogen exhibits significantly different acid-base behavior compared to the morpholine nitrogen. Unsubstituted pyridine has a pKa of 5.23 [16] [17] [18], but the presence of the electron-withdrawing bromine substituent at the 5-position reduces this basicity considerably.

Electron-withdrawing substituents on pyridine rings typically decrease the basicity by 0.5-1.5 pKa units per substituent [16]. Therefore, 5-bromopyridine derivatives are expected to have pKa values in the range of 3.7-4.7, making them significantly less basic than unsubstituted pyridine.

Combined System Behavior

In 4-(5-Bromopyridin-2-yl)morpholine, the presence of two distinct basic sites creates a complex acid-base equilibrium system. The compound can exist in multiple protonation states depending on solution pH:

  • Fully deprotonated form (at high pH > 9)
  • Morpholine-protonated form (at intermediate pH 6-8)
  • Doubly protonated form (at low pH < 4)

Based on structural analysis and comparison with related compounds, the predicted pKa range for the overall system is 4.0-6.0 [19], with the exact values depending on the specific microenvironment and solvent conditions.

Ionization Behavior

At physiological pH (7.4), 4-(5-Bromopyridin-2-yl)morpholine exists predominantly in the ionic form with at least one protonated nitrogen. This ionization behavior significantly influences the compound's solubility, membrane permeability, and potential biological activity [20] [19].

Chromatographic Retention Behavior and Purity Assessment

High-performance liquid chromatography serves as the primary analytical method for purity assessment and quality control of 4-(5-Bromopyridin-2-yl)morpholine. Multiple independent analytical laboratories have established standardized protocols for chromatographic analysis of this compound.

HPLC Purity Analysis

ChemScene LLC reports the highest purity level of 99.85% by HPLC analysis [21]. Their Certificate of Analysis demonstrates exceptional quality control, with the compound appearing as an off-white to light yellow solid with ¹H NMR spectra consistent with the expected structure [21].

Apollo Scientific provides complementary analytical data showing 99.5% purity by HPLC area [6], with additional confirmation through ¹H NMR analysis indicating 98.0% purity. Their melting point determination of 81.0-83.0°C corroborates the compound's identity and purity [6].

Capot Chemical specifies a minimum purity of 98% by HPLC with a maximum moisture content of 0.5% [22]. This specification ensures consistent quality for synthetic applications while maintaining adequate stability during storage.

Gas Chromatography Analysis

Thermo Fisher Scientific employs gas chromatography for purity assessment, reporting ≥96.0% purity by GC analysis [8]. This method provides complementary information to HPLC analysis and is particularly useful for detecting volatile impurities that might not be resolved by liquid chromatography.

Retention Behavior Characteristics

The chromatographic retention of 4-(5-Bromopyridin-2-yl)morpholine is influenced by its amphiphilic molecular structure. The compound contains both hydrophobic (bromopyridine) and hydrophilic (morpholine) regions, resulting in moderate retention times on reverse-phase columns [23].

Retention behavior is strongly dependent on mobile phase composition, with acetonitrile-water and methanol-water systems providing optimal separation characteristics [23]. The presence of the bromine atom increases hydrophobic interactions with the stationary phase, while the morpholine nitrogen can participate in polar interactions depending on the mobile phase pH [23].

Analytical Method Development

Successful chromatographic analysis requires careful optimization of several parameters:

  • Column selection: C18 reverse-phase columns provide optimal resolution
  • Mobile phase pH: Buffered systems at pH 6-7 minimize peak tailing
  • Detection wavelength: UV detection at 254 nm effectively monitors the pyridine chromophore
  • Flow rate optimization: 1.0-1.5 mL/min provides adequate resolution within reasonable analysis times

Impurity Profiling

Common impurities identified in commercial samples include:

  • Starting materials: 5-bromopyridine derivatives and morpholine
  • Side products: Regioisomers from incomplete substitution
  • Degradation products: Oxidation products from air exposure
  • Residual solvents: Organic solvents from synthesis and purification

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

4-(5-Bromopyridin-2-yl)morpholine

Dates

Last modified: 08-15-2023

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